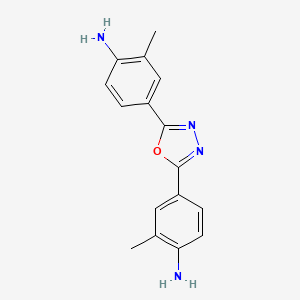![molecular formula C11H14INO B14271900 2-Iodo-N-[(4-methylphenyl)methyl]propanamide CAS No. 140700-65-8](/img/structure/B14271900.png)
2-Iodo-N-[(4-methylphenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-N-[(4-methylphenyl)methyl]propanamide is an organic compound with the molecular formula C({11})H({14})INO It is characterized by the presence of an iodine atom, a propanamide group, and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[(4-methylphenyl)methyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzylamine and 2-iodopropanoyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.
Procedure: The 4-methylbenzylamine is first dissolved in a suitable solvent such as dichloromethane. To this solution, 2-iodopropanoyl chloride is added dropwise with constant stirring at a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-N-[(4-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Amide Bond Formation: The amide group can participate in reactions to form new amide bonds with other compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Iodo-N-[(4-methylphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Iodo-N-[(4-methylphenyl)methyl]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence molecular recognition processes. The amide group can form hydrogen bonds, further affecting the compound’s interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-N-[(4-methylphenyl)methyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Bromo-N-[(4-methylphenyl)methyl]propanamide: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-N-[(4-methylphenyl)methyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
2-Iodo-N-[(4-methylphenyl)methyl]propanamide is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions and interactions that are not possible with other halogens. This uniqueness makes it valuable in certain synthetic and research applications.
Eigenschaften
CAS-Nummer |
140700-65-8 |
|---|---|
Molekularformel |
C11H14INO |
Molekulargewicht |
303.14 g/mol |
IUPAC-Name |
2-iodo-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H14INO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
LOWACAXKNCNOHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


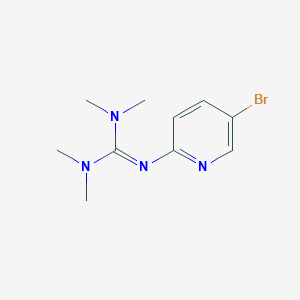
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B14271825.png)
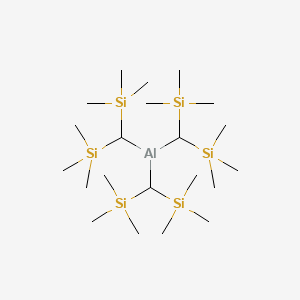

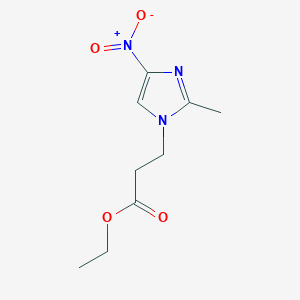
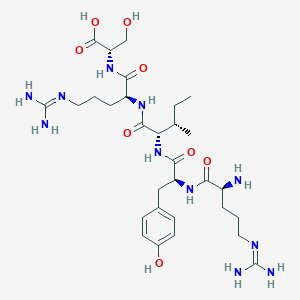
![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate](/img/structure/B14271849.png)
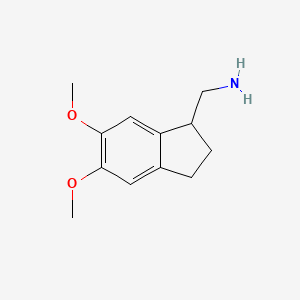
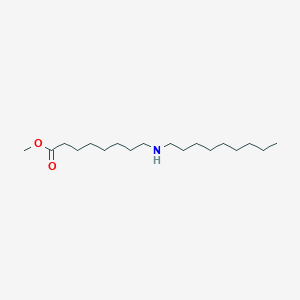
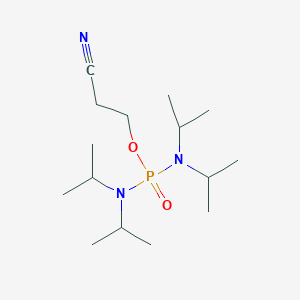
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one](/img/structure/B14271872.png)
![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
